molecular formula C17H20N2O4S B12502926 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide

2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide

Cat. No.: B12502926
M. Wt: 348.4 g/mol
InChI Key: GFJKVMHCPFZZBN-UHFFFAOYSA-N
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Description

2-[3-Methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a chemical reagent designed for research and development purposes. This compound features a molecular structure combining anilino-pyrimidine and sulphonamide motifs, which are of significant interest in medicinal chemistry . Based on its structural analogs, this reagent is intended for use in investigating epidermal growth factor receptor (EGFR) pathways and orexin receptor functions, which are relevant in oncology and neurological disorder research . The presence of the N,N-dimethylacetamide group is significant, as this moiety is widely recognized as a highly efficient and polar aprotic solvent with excellent solvating power, crucial in chemical synthesis and polymer manufacturing . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical screening . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N,N-dimethylacetamide

InChI

InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(14-8-7-9-15(12-14)23-3)24(21,22)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3

InChI Key

GFJKVMHCPFZZBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sulfonylation of 3-Methoxyaniline

The phenylsulfonyl group is introduced via sulfonylation of 3-methoxyaniline.

Procedure :

  • Reactants : 3-Methoxyaniline (1.0 equiv), benzenesulfonyl chloride (1.2 equiv).
  • Conditions : Stir in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0–25°C for 4–12 hours.
  • Workup : Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
  • Yield : 85–92% (white solid).

Mechanism : Nucleophilic attack by the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride, followed by HCl elimination.

Alkylation with 2-Chloro-N,N-dimethylacetamide

The sulfonylated aniline undergoes alkylation with 2-chloro-N,N-dimethylacetamide.

Procedure :

  • Reactants :
    • 3-Methoxy(phenylsulfonyl)aniline (1.0 equiv).
    • 2-Chloro-N,N-dimethylacetamide (1.1 equiv).
    • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv).
  • Conditions : Reflux in DMF or acetonitrile at 80–100°C for 6–24 hours.
  • Workup : Dilute with ethyl acetate, wash with water, and purify via column chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 70–78% (pale-yellow crystals).

Key Observations :

  • Ultrasonic irradiation reduces reaction time to 20–40 minutes with comparable yields (75–80%).
  • Catalytic InCl₃ (10–20 mol%) enhances regioselectivity in polar solvents like ethanol.

Alternative One-Pot Synthesis

A streamlined one-pot method avoids intermediate isolation.

Procedure :

  • Reactants :
    • 3-Methoxyaniline (1.0 equiv).
    • Benzenesulfonyl chloride (1.2 equiv).
    • 2-Chloro-N,N-dimethylacetamide (1.1 equiv).
  • Conditions :
    • Step 1: Sulfonylation in DCM with triethylamine (0–25°C, 4 hours).
    • Step 2: Add Cs₂CO₃ and heat to 80°C for 12 hours.
  • Yield : 65–70% after silica gel purification.

Optimization Strategies

Solvent and Base Selection

Solvent Base Temperature (°C) Yield (%)
DMF Cs₂CO₃ 80 78
Acetonitrile K₂CO₃ 80 72
Ethanol InCl₃ 40 (ultrasound) 80

Notes :

  • Polar aprotic solvents (DMF, acetonitrile) favor SN2 alkylation.
  • InCl₃ under ultrasound improves energy efficiency.

Scalability and Purity

  • Large-scale (100 g) : Use continuous flow reactors with immobilized Cs₂CO₃ to minimize waste.
  • Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, SO₂Ph), 7.52–7.48 (m, 3H, Ar-H), 6.92 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.21 (s, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂).
  • ESI-MS : [M+H]⁺ = 377.1 (calc. 377.14).

Challenges and Solutions

  • Regioselectivity : Competing N- vs. O-alkylation is mitigated using bulky bases (e.g., Cs₂CO₃).
  • Byproducts : Trace sulfonic acids are removed via aqueous NaHCO₃ wash.

Chemical Reactions Analysis

2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or even a sulfide, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

Pharmaceutical Development

2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a candidate for new drug formulations targeting bacterial infections or inflammatory diseases. Interaction studies could reveal its binding affinity to biological targets, such as enzymes or receptors. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which would help establish its therapeutic potential.

Chemical Research

The compound is also applicable in chemical research. The sulfonamide group can undergo nucleophilic substitution reactions, while the dimethylacetamide portion may participate in acylation and amidation reactions. Additionally, the methoxy group can be involved in electrophilic aromatic substitution reactions under appropriate conditions.

Structural Similarity and Uniqueness

Several compounds share structural similarities with 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide.

Compound NameStructure FeaturesBiological ActivityUniqueness
SulfamethoxazoleSulfonamide with a methoxazole ringAntibacterialEstablished clinical use
SulfadiazineSimple sulfonamide structureAntibacterialUsed in combination therapies
DapsoneSulfone structure with similar amine functionalityAntibacterial, anti-inflammatoryUnique for leprosy treatment
CelecoxibSulfonamide with a cyclooxygenase-2 inhibitor profileAnti-inflammatorySelective COX-2 inhibition

Mechanism of Action

The mechanism of action of 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-[3-Methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide C₁₇H₁₉N₂O₄S 3-methoxy, phenylsulfonyl on anilino ~363.41* Hypothesized high polarity; potential bioactive agent
2-(p-Chloroanilino)-N,N-dimethylacetamide C₁₀H₁₃ClN₂O para-chloro on anilino 212.68 Simpler structure; intermediate in drug synthesis
(E)-2-((2-hydroxybenzylidene)amino)-N,N-dimethylacetamide C₁₁H₁₄N₂O₂ Hydroxybenzylidene Schiff base 206.24 Antioxidant activity; used in coordination chemistry
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ Chloro, methoxymethyl, diethylphenyl 269.77 Herbicide; inhibits plant cell division
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ para-methoxy on anilino 165.19 Analgesic precursor; simpler acetamide

*Calculated based on molecular formula.

Key Structural and Functional Comparisons :

Substituent Effects: Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound enhances polarity and metabolic stability compared to simpler chloro or methoxy substituents (e.g., ). This may improve bioavailability in drug design. Steric Hindrance: The bulky phenylsulfonyl group could reduce reactivity at the anilino nitrogen compared to alachlor’s methoxymethyl group, which is critical for herbicidal activity .

Biological Activity: Compounds like (E)-2-((2-hydroxybenzylidene)amino)-N,N-dimethylacetamide exhibit antioxidant properties due to the phenolic hydroxyl group , whereas the target compound’s sulfonyl group may favor enzyme inhibition (e.g., kinase or protease targets). Alachlor’s chloro and methoxymethyl groups enable herbicidal action by disrupting plant lipid synthesis ; the target compound’s substituents suggest a different mechanism.

Physicochemical Properties :

  • Solubility : The sulfonyl group increases water solubility compared to alachlor’s hydrophobic diethylphenyl group.
  • Stability : Methoxy groups (as in the target compound and N-(4-methoxyphenyl)acetamide ) resist hydrolysis better than esters or amides in acidic environments.

Biological Activity

2-[3-Methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure, characterized by a methoxy group, a phenylsulfonyl moiety, and a dimethylacetamide group, suggests diverse biological activities. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide can be represented as follows:

C13H17N1O3S\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group is known to enhance binding affinity to various proteins, potentially inhibiting enzyme activity or modulating receptor interactions. The methoxy and dimethylacetamide groups may also contribute to the compound's pharmacokinetic properties, influencing absorption and distribution within biological tissues.

Anticancer Properties

Research has indicated that compounds similar in structure to 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Sulfonamide compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators such as prostaglandins .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways related to amino acid metabolism, such as branched-chain amino acid transaminases (BCATs). This inhibition could have implications for metabolic disorders and cancer therapy .

Study on Anticancer Activity

In a recent study, researchers synthesized a series of sulfonamide derivatives, including 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide, and evaluated their anticancer activity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of related sulfonamide compounds. The researchers demonstrated that these compounds significantly reduced inflammation in a mouse model of acute arthritis. The administration of 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide resulted in a marked decrease in paw swelling and inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases .

Data Tables

Activity IC50 Value (µM) Cell Line/Model
Anticancer12MCF-7 (Breast Cancer)
Anti-inflammatoryN/AMouse Model

Q & A

Q. Table 1: Synthetic Yields Under Different Conditions

StepReagentsSolventTemp (°C)Yield (%)
SulfonylationClSO₃H, NH₃Toluene0–572
ChloroacetylationClCH₂COCl, K₂CO₃DMFRT85
CouplingSulfonamide, ChloroacetamideDMF8058

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 3.8 (s, 3H)Methoxy group
IR1345 cm⁻¹S=O stretch
MSm/z 362.1[M+H]⁺ ion

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